molecular formula C8H11N3O3 B13354712 Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13354712
M. Wt: 197.19 g/mol
InChI Key: HUAPKWMRGUMTKJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with ethyl chloroformate and glycine to introduce the amino and ester groups. The reaction conditions often require a solvent such as ethanol and a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can lead to the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-oxoacetate: Similar in structure but lacks the pyrazole ring.

    Methyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate: Similar but with a methyl ester group instead of an ethyl ester group.

    1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxamide: Similar but with an amide group instead of an ester group.

Uniqueness

This compound is unique due to the combination of its pyrazole ring and the presence of both amino and ester functional groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 2-(2-amino-2-oxoethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-14-8(13)6-3-4-10-11(6)5-7(9)12/h3-4H,2,5H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAPKWMRGUMTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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